

# dimercaprol's role in treating heavy metal poisoning

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimercaprol*

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An In-depth Technical Guide on the Role of **Dimercaprol** in Treating Heavy Metal Poisoning

## Abstract

**Dimercaprol**, also known as British Anti-Lewisite (BAL), is a chelating agent developed during World War II as an antidote to the arsenic-based chemical weapon, Lewisite.[1][2][3] It remains a critical drug for the treatment of acute poisoning by heavy metals, particularly arsenic, gold, inorganic mercury, and severe lead poisoning.[1][4][5] Its mechanism of action relies on its two sulfhydryl groups, which form stable, water-soluble complexes with heavy metals, preventing them from binding to and inactivating essential sulfhydryl-containing enzymes in the body.[4][6][7] This action facilitates the excretion of the metal from the body, mitigating its toxic effects.[6] Despite its efficacy, **dimercaprol** has a narrow therapeutic index and can cause significant adverse effects, necessitating careful administration and monitoring.[1][4] This guide provides a comprehensive technical overview of **dimercaprol**, covering its mechanism of action, the pathophysiology of relevant heavy metal toxicities, clinical pharmacology, and administration protocols, intended for researchers, scientists, and drug development professionals.

## Introduction

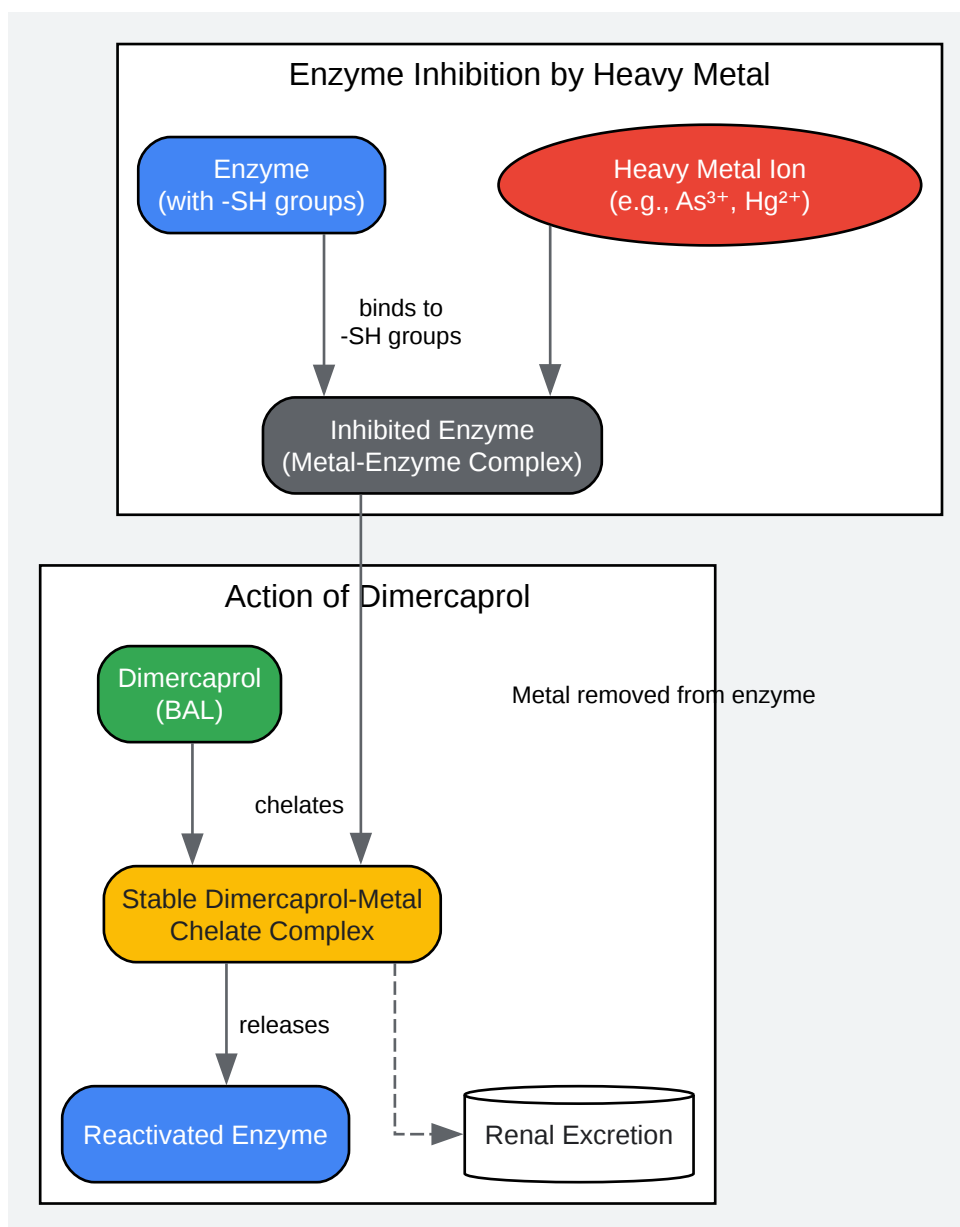
**Dimercaprol** (2,3-dimercaptopropan-1-ol) is a dithiol compound that has been a cornerstone of chelation therapy for over 70 years.[1][2] Its development was a pivotal moment in toxicology, providing the first effective antidote for arsenic-based chemical warfare agents.[3][8] Post-war, its application expanded to clinical toxicology for treating poisoning by various heavy metals.[2][3] Heavy metals exert their toxicity primarily by binding to sulfhydryl groups in proteins,

including critical metabolic enzymes, which disrupts their function and leads to cellular damage.[7][9][10] **Dimercaprol** acts as a competitive chelator, offering preferential binding sites for the metal ions.[1][4] It is administered via deep intramuscular injection, typically in a peanut oil solution.[1][11] While newer, less toxic analogues like succimer (DMSA) have been developed, **dimercaprol** remains an essential drug, particularly for severe, acute poisonings.[1][2]

## Mechanism of Action

### Chelation Chemistry

The therapeutic effect of **dimercaprol** is derived from its chemical structure, which features two thiol (-SH) groups on adjacent carbon atoms.[2][8] These groups have a high affinity for heavy metal ions such as arsenic (As), mercury (Hg), and lead (Pb).[6][8] **Dimercaprol** chelates the metal by forming a stable five-membered ring complex.[2][12] This complex is more water-soluble than the metal alone, which facilitates its excretion via the kidneys.[6] By forming this stable chelate, **dimercaprol** effectively removes the metal from circulation and from its binding sites on endogenous proteins.[4][6]



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**Caption:** Mechanism of **Dimercaprol** Chelation.

## Reversal of Enzyme Inhibition

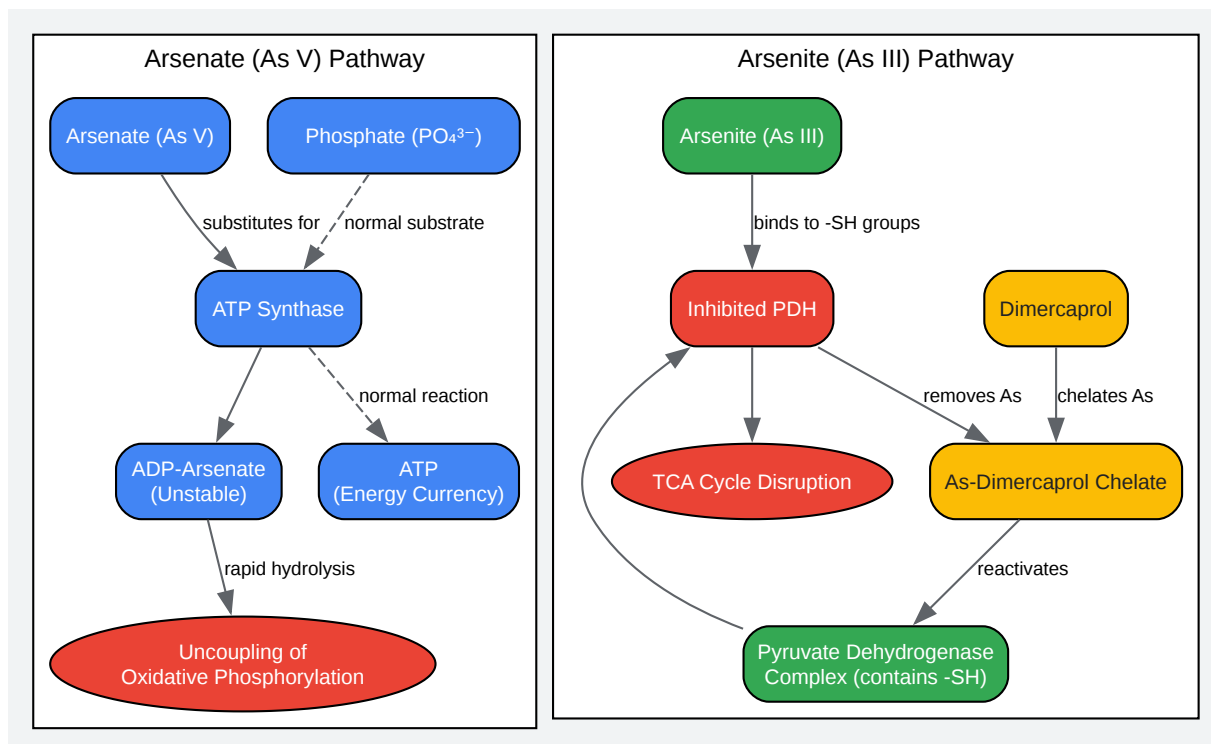
Heavy metals like arsenic are toxic because they inhibit essential metabolic enzymes, such as the pyruvate dehydrogenase complex, by binding to their thiol residues.<sup>[13]</sup> This disrupts cellular respiration and energy production.<sup>[13]</sup> **Dimercaprol** is most effective when administered soon after exposure because it is better at preventing enzyme inhibition than at reactivating already inhibited enzymes.<sup>[12]</sup> It competes with the enzyme's sulfhydryl groups for

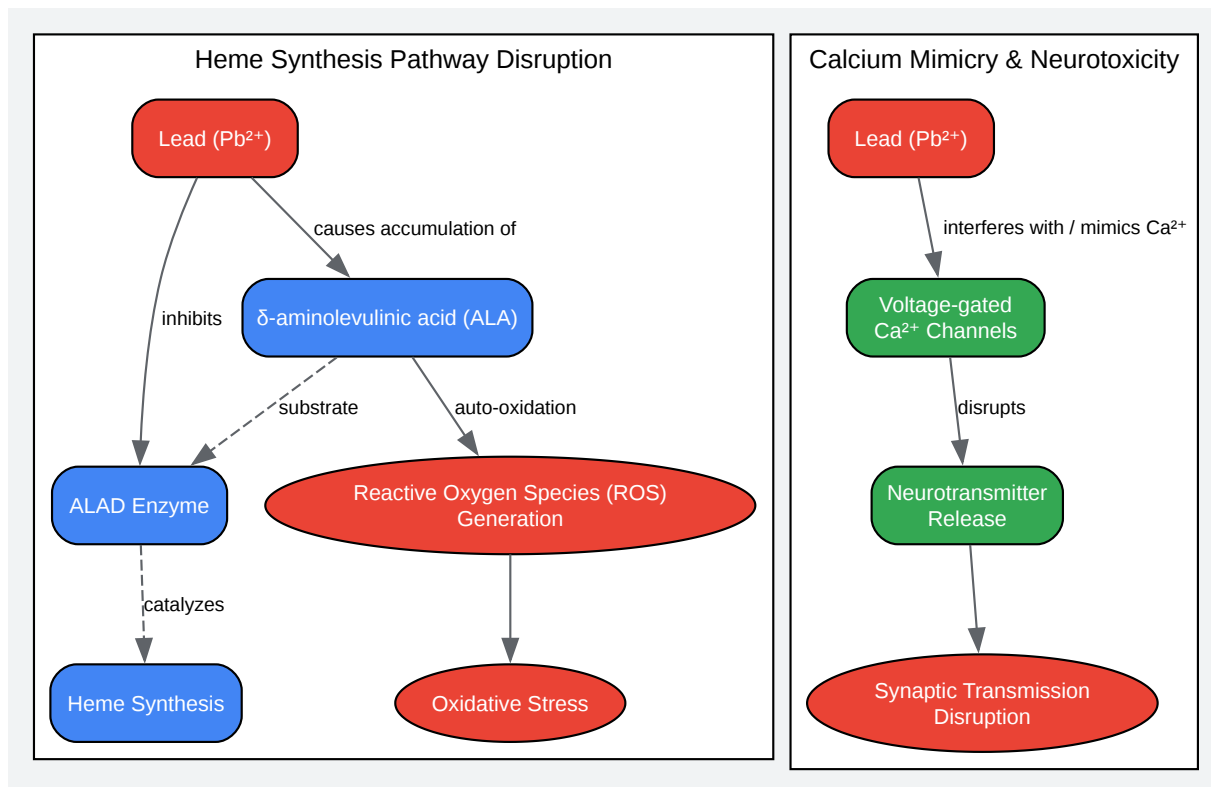
the metal ion, and by forming a more stable complex, it can extract the metal, thereby restoring enzyme function.[1][7]

## Pathophysiology of Heavy Metal Toxicity

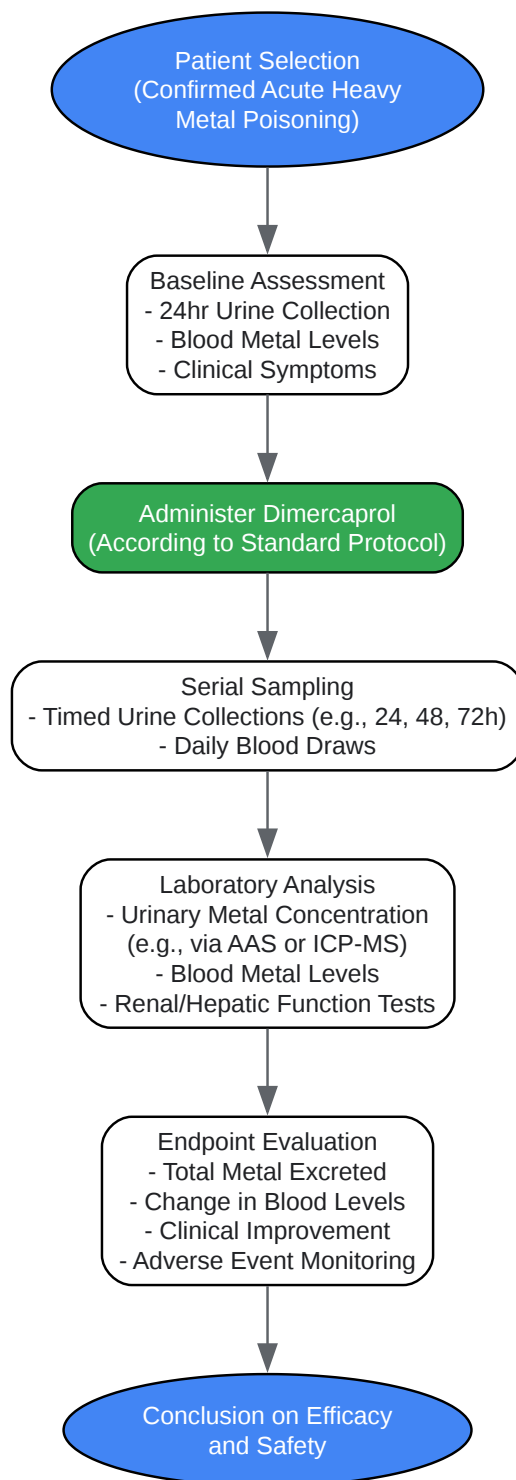
### Arsenic Toxicity Pathways

Arsenic exists in two primary inorganic oxidation states: trivalent arsenite ( $\text{As}^{3+}$ ) and pentavalent arsenate ( $\text{As}^{5+}$ ).[14]  $\text{As}^{3+}$  is considered more toxic due to its high affinity for sulfhydryl groups on proteins.[9][14] It disrupts cellular metabolism by inhibiting key enzymes in glycolysis and the citric acid cycle.[13]  $\text{As}^{5+}$  can act as a phosphate analog, substituting for phosphate in ATP synthesis to form an unstable arsenate ester that rapidly hydrolyzes, effectively uncoupling oxidative phosphorylation.[9]





## General Experimental Workflow for Chelator Efficacy

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- To cite this document: BenchChem. [dimercaprol's role in treating heavy metal poisoning]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125519#dimercaprol-s-role-in-treating-heavy-metal-poisoning]

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